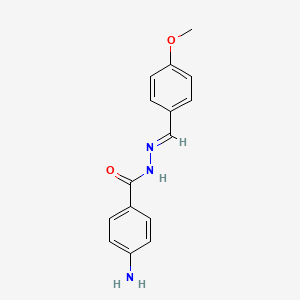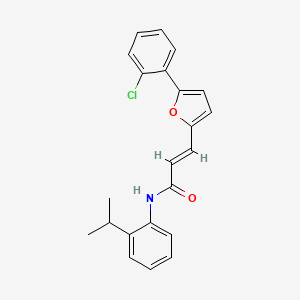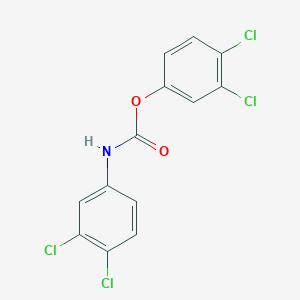![molecular formula C24H32N4O5S2 B11942156 6-[(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)amino]hexyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B11942156.png)
6-[(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)amino]hexyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 6-[(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)amino]hexyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate is a complex organic molecule that features a combination of heterocyclic structures, including thiophene, oxazole, and thieno[3,4-d]imidazole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)amino]hexyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate typically involves multi-step organic synthesis. The key steps include:
Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as a 2-aminothiophene derivative, with a carboxylic acid derivative under dehydrating conditions.
Coupling of the oxazole and hexylamine: The oxazole derivative is then coupled with hexylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Synthesis of the thieno[3,4-d]imidazole ring: This involves the cyclization of a suitable precursor, such as a thienylamine, with a dicarboxylic acid derivative.
Final coupling: The thieno[3,4-d]imidazole derivative is then coupled with the previously synthesized oxazole-hexylamine derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thiophene and oxazole rings can undergo oxidation reactions, potentially forming sulfoxides or sulfone derivatives.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amide or thioether derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its heterocyclic rings can interact with various biological targets, making it useful in drug discovery.
Medicine
In medicinal chemistry, the compound has potential as a therapeutic agent due to its ability to interact with specific molecular targets. It may be investigated for its anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also be used in the formulation of specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-[(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)amino]hexyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can form hydrogen bonds, π-π interactions, and hydrophobic interactions with these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-[(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)amino]hexyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]butanoate
- 6-[(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)amino]hexyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]hexanoate
Uniqueness
The uniqueness of 6-[(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)amino]hexyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate lies in its specific combination of heterocyclic rings and the length of its alkyl chain. This structure provides a unique set of chemical and biological properties that can be exploited in various applications. The presence of both thiophene and oxazole rings, along with the thieno[3,4-d]imidazole moiety, allows for diverse interactions with molecular targets, making it a versatile compound for research and development.
Propriétés
Formule moléculaire |
C24H32N4O5S2 |
|---|---|
Poids moléculaire |
520.7 g/mol |
Nom IUPAC |
6-[(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)amino]hexyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate |
InChI |
InChI=1S/C24H32N4O5S2/c29-21(10-4-3-8-20-22-17(15-35-20)26-24(31)27-22)32-12-6-2-1-5-11-25-23(30)16-14-18(33-28-16)19-9-7-13-34-19/h7,9,13-14,17,20,22H,1-6,8,10-12,15H2,(H,25,30)(H2,26,27,31)/t17-,20-,22-/m0/s1 |
Clé InChI |
KZZXSHXZDYGEDW-XJABCFGWSA-N |
SMILES isomérique |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)OCCCCCCNC(=O)C3=NOC(=C3)C4=CC=CS4)NC(=O)N2 |
SMILES canonique |
C1C2C(C(S1)CCCCC(=O)OCCCCCCNC(=O)C3=NOC(=C3)C4=CC=CS4)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


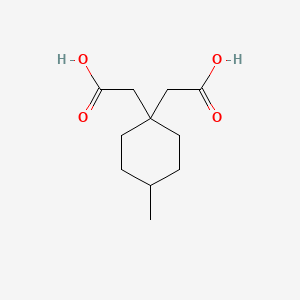
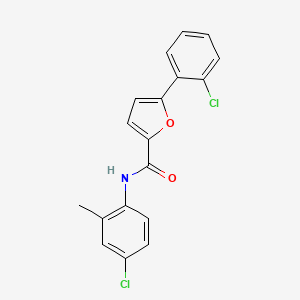

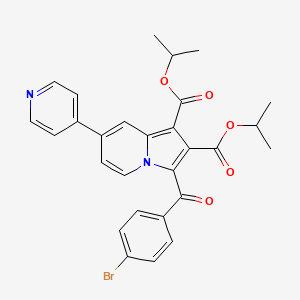
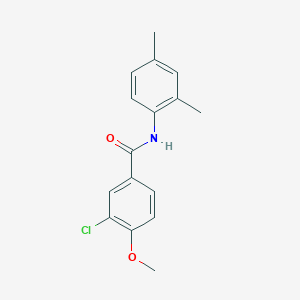
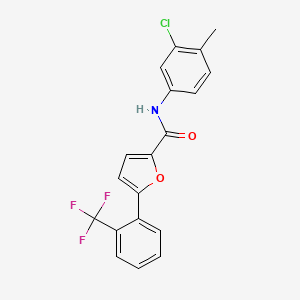
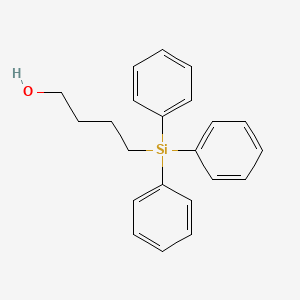
![dimethyl 4-benzyl-1-(3-bromobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-2,3-dicarboxylate](/img/structure/B11942119.png)
